2,2-Diethoxypropanenitrile

Beschreibung

Contextualization within Organic Chemistry and Synthesis

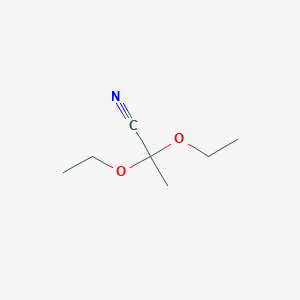

2,2-Diethoxypropanenitrile, an organic compound with the chemical formula C7H13NO2, is a valuable reagent in the toolkit of synthetic organic chemists. Its structure, featuring a nitrile group and a diethyl acetal, provides a unique combination of reactivity that allows for its participation in a variety of chemical transformations. The nitrile group is a versatile functional group that can be converted into amines, carboxylic acids, and other nitrogen-containing heterocycles. numberanalytics.comchemrxiv.org The diethyl acetal serves as a protected form of a ketone, which can be unveiled under specific acidic conditions. This dual functionality makes this compound a strategic starting material for the construction of more complex molecular architectures.

Historical Perspective of Diethoxyacetal Nitriles in Synthetic Chemistry

The exploration of nitriles in organic chemistry dates back to the late 18th and early 19th centuries, with the initial synthesis of compounds like hydrogen cyanide and benzonitrile. wikipedia.org Over time, the synthetic utility of nitriles has been extensively developed, establishing them as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.com The introduction of the acetal functionality to nitrile-containing molecules provided chemists with a powerful tool for regioselective reactions. Specifically, the development and use of cyanoacetaldehyde and its dialkyl acetals have been documented in the chemical literature, highlighting their importance as precursors for various organic syntheses. acs.orgthieme-connect.de The hydrogenation of nitriles to amines, a key transformation, has been a subject of study for over a century, with ongoing research into more efficient and sustainable catalytic systems. researchgate.net

Nomenclatural Considerations: this compound and Related Synonyms

The compound is systematically named this compound according to IUPAC nomenclature. nih.gov However, in chemical literature and commercial catalogs, it is often referred to by various synonyms. These include 2,2-diethoxypropionitrile and propanenitrile, 2,2-diethoxy-. nih.govchemsynthesis.com It is important to distinguish it from its isomer, 3,3-diethoxypropanenitrile, also known as cyanoacetaldehyde diethyl acetal or 1,1-diethoxy-2-cyanoethane. chemicalbook.comchemdad.comcymitquimica.com While both are diethoxyacetal nitriles, the position of the nitrile group relative to the acetal determines their distinct reactivity and applications.

| Name | CAS Number | Molecular Formula |

| This compound | 56011-12-2 | C7H13NO2 |

| 3,3-Diethoxypropanenitrile | 2032-34-0 | C7H13NO2 |

| 3-Cyanopropionaldehyde diethyl acetal | 18381-45-8 | C8H15NO2 |

Significance as a Synthetic Intermediate and Building Block

The significance of this compound lies in its utility as a versatile synthetic intermediate. Its bifunctional nature allows for sequential or one-pot transformations, leading to the efficient synthesis of a variety of organic molecules. For instance, it can be used in the synthesis of heterocyclic compounds, alcohols, and esters. The nitrile group can participate in cycloaddition reactions and can be a precursor for the formation of nitrogen-containing rings, which are prevalent in many biologically active compounds. chemicalbook.comlookchem.com The protected carbonyl group allows for modifications at other parts of the molecule without interference, and its subsequent deprotection can reveal a reactive ketone for further functionalization. This strategic advantage makes it a valuable building block in multi-step organic syntheses.

Scope and Objectives of Research on this compound

Research involving this compound and related diethoxyacetal nitriles is focused on several key areas. A primary objective is the development of new synthetic methodologies that leverage the unique reactivity of this compound. This includes exploring its use in novel cyclization reactions to create complex heterocyclic systems. chemicalbook.comsigmaaldrich.com Another area of focus is its application in the total synthesis of natural products and pharmaceutically active molecules. For example, derivatives of diethoxypropionitrile have been used in the preparation of inhibitors for p38α mitogen-activated protein kinase and indole cPLA2α. chemdad.comchemicalbook.com Furthermore, there is ongoing interest in developing more efficient and environmentally benign methods for the synthesis and transformation of these compounds, including the use of novel catalysts. researchgate.net The ultimate goal of this research is to expand the synthetic chemist's toolbox and enable the more efficient and effective construction of complex and valuable molecules.

Detailed Research Findings

Physical and Chemical Properties

Below is a table summarizing some of the key physical and chemical properties of this compound and its common isomer, 3,3-diethoxypropanenitrile. These properties are crucial for their handling, reaction setup, and purification in a laboratory setting.

| Property | This compound | 3,3-Diethoxypropanenitrile |

| Molecular Formula | C7H13NO2 fishersci.com | C7H13NO2 chemicalbook.com |

| Molecular Weight | 143.19 g/mol fishersci.com | 143.18 g/mol chemicalbook.com |

| Boiling Point | 60 °C at 20 mmHg chemsynthesis.com | 91-93 °C at 11 mmHg |

| Density | 0.918 g/mL at 25 °C chemsynthesis.com | 0.954 g/mL at 25 °C |

| Refractive Index | n20/D 1.398 chemsynthesis.com | n20/D 1.415 |

| Appearance | - | Clear colorless to pale yellow oil |

| Solubility | - | 32 g/L |

Eigenschaften

IUPAC Name |

2,2-diethoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-9-7(3,6-8)10-5-2/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFCLGADWIWYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)(C#N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340693 | |

| Record name | 2,2-Diethoxypropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56011-12-2 | |

| Record name | 2,2-Diethoxypropionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Diethoxypropionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes to 2,2-diethoxypropanenitrile

Established Synthetic Pathways

Several well-documented methods for the synthesis of 2,2-diethoxypropanenitrile have been reported in chemical literature. These established routes offer reliable, albeit sometimes challenging, means of production.

One of the early reported methods involves the reaction of acetonitrile with a brominating agent in the presence of an alcohol. A specific example of this is the preparation of this compound by reacting acetonitrile with a suitable brominating agent in ethanol. google.com This method, while foundational, often presents challenges in terms of yield and purification.

A significant pathway to this compound involves the use of 3-ethoxyacrylonitrile as a key intermediate. researchgate.net This unsaturated nitrile can be transformed into the desired product through specific reaction sequences.

A notable method involves the bromination of 3-ethoxyacrylonitrile using N-bromosuccinimide (NBS) in absolute ethanol. tandfonline.com In this reaction, NBS serves as a source of electrophilic bromine, which adds across the double bond of 3-ethoxyacrylonitrile. organic-chemistry.orgmychemblog.comlibretexts.org The reaction proceeds by adding NBS in small portions to a solution of 3-ethoxyacrylonitrile in ethanol at room temperature. tandfonline.com This process leads to the formation of 2-bromo-3,3-diethoxypropanenitrile. tandfonline.com While this intermediate is not the final product, its formation is a critical step. Subsequent reactions can then be employed to arrive at this compound, although the direct conversion from this bromoacetal is complex and can lead to by-products if not carefully controlled. tandfonline.com

Table 1: Bromination of 3-Ethoxyacrylonitrile

| Reactant 1 | Reactant 2 | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| 3-Ethoxyacrylonitrile | N-Bromosuccinimide (NBS) | Absolute Ethanol | Room Temperature | 2-Bromo-3,3-diethoxypropanenitrile | tandfonline.com |

Modern synthetic chemistry has seen the rise of transition-metal catalysis, and the synthesis of nitriles is no exception. Palladium(II)-catalyzed reactions have been explored for the synthesis of related compounds. For instance, a method for preparing 3,3-diethoxypropionitrile involves the palladium-catalyzed oxidation of acrylonitrile in ethanol. google.com This reaction uses a PdCl₂/phosphomolybdovanadium heteropolyacid catalyst and is carried out under oxygen pressure. google.com While this produces an isomer of the target compound, palladium catalysis remains a significant area of research for nitrile functionalization. rsc.orgrsc.orgnih.govresearchgate.netmdpi.com

Table 2: Palladium-Catalyzed Synthesis of 3,3-Diethoxypropionitrile

| Reactant | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Acrylonitrile | PdCl₂/Phosphomolybdovanadium heteropolyacid | Ethanol, Chlorobenzene | 60°C, 4.0h, 2.0MPa O₂ | 3,3-Diethoxypropionitrile | google.com |

Beyond the primary routes, other methods for preparing this compound and its isomers have been documented. For example, 3,3-diethoxypropionitrile has been synthesized from 3-hydroxyacrylonitrile sodium salt and diethyl sulfate. lookchem.com Another approach involves the reaction of isoxazole with diethyl sulfate. lookchem.com Furthermore, early literature describes the synthesis of 2,4-diaminopyrimidine through the condensation of 3,3-diethoxypropionitrile with guanidine hydrochloride, highlighting the utility of this class of compounds as synthetic intermediates. google.com

Palladium(II)-Catalyzed Reactions Involving Acrylonitrile

Novel and Advanced Synthetic Approaches

The development of new synthetic methods is an ongoing endeavor in organic chemistry. While specific novel and advanced synthetic approaches leading directly to this compound are not extensively detailed in the provided search results, the field is continuously evolving. Research into more efficient catalysts, greener reaction conditions, and alternative starting materials is a constant theme. Future work will likely focus on improving the efficiency, selectivity, and environmental footprint of the synthesis of this compound and related compounds.

Development of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. kallipos.gr In nitrile synthesis, this often involves replacing toxic cyanide reagents, using environmentally benign solvents, and improving atom economy. acs.orggoogle.com

Key green chemistry principles applicable to the synthesis of this compound include:

Safer Solvents and Reagents : Traditional cyanation reactions often employ highly toxic reagents like potassium or sodium cyanide. tcichemicals.com Green approaches advocate for cyanide-free sources such as p-tosylmethyl isocyanide (TosMIC) or acetone cyanohydrin. tcichemicals.comrsc.org The use of supercritical carbon dioxide (scCO₂) as a solvent is another innovative green technique, as it is non-toxic, non-flammable, and readily available. mdpi.com

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org Reactions like addition and cycloaddition are preferred over substitutions that generate stoichiometric byproducts.

Catalysis : The use of catalysts, especially reusable ones, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and can lead to milder reaction conditions. acs.org

Waste Reduction : The application of analytical techniques that generate less waste, a concept known as green analytical chemistry, is also crucial for monitoring the reaction progress sustainably.

The integration of these principles can lead to more sustainable and economically viable processes for producing specialty chemicals like this compound. mdpi.com

Catalytic Synthesis (e.g., Photocatalyzed Reactions)

Catalysis offers a powerful tool for the synthesis of nitriles, enabling reactions under milder conditions with greater efficiency. Transition metal catalysts, particularly those based on palladium, copper, and nickel, have been extensively studied for cyanation reactions. acs.orgvapourtec.com

Recently, photoredox catalysis has emerged as a sustainable and potent strategy, using visible light to generate reactive intermediates under mild conditions. scielo.br This approach aligns with green chemistry principles by reducing energy consumption and often avoiding harsh reagents. google.com Photocatalysis can be used to generate radicals that participate in cyanation reactions. For instance, a dual catalytic system involving photoredox and copper catalysis has been used for the chemo- and regioselective carbocyanation of 2-azadienes to produce α-amino nitriles. tcichemicals.com

A plausible photocatalytic route to this compound could involve the α-cyanation of a suitable precursor. This method capitalizes on the ability of a photoexcited catalyst to initiate a single-electron transfer (SET) process, generating a radical intermediate that is then trapped by a cyanide source.

Table 1: Comparison of Catalytic Cyanation Methods

| Catalyst Type | Cyanide Source | Advantages | Disadvantages |

|---|---|---|---|

| Palladium | K₄[Fe(CN)₆], NCTS | High functional group tolerance, good yields. acs.org | Catalyst cost, potential for metal contamination. |

| Copper | α-iminonitrile | Cost-effective, operationally simple. rsc.org | May require specific ligands or additives. |

| Nickel | Alkyl isocyanides | Broad functional group tolerance. vapourtec.com | Can be sensitive to air and moisture. |

Chemo- and Regioselective Synthesis

Achieving chemo- and regioselectivity is a fundamental challenge in organic synthesis, particularly when multiple reactive sites are present in a molecule. mdpi.com For the synthesis of this compound, the key is to introduce the nitrile group at the C2 position of a propane backbone already substituted with two ethoxy groups, avoiding reactions at other positions.

A potential synthetic precursor for this compound is pyruvic aldehyde diethyl acetal (1,1-diethoxy-2-propanone). A selective reaction at the ketone carbonyl group is required. The van Leusen reaction, which converts ketones to nitriles using TosMIC, is a prime example of such a selective transformation and has been successfully adapted to flow chemistry. rsc.org

Another strategy involves the cyanation of acetals. researchgate.net For instance, a precursor like 2,2-diethoxypropane could potentially be functionalized. However, controlling the regioselectivity to achieve cyanation at the C2 methyl group would be challenging. Catalyst-controlled carbocyclization reactions, where the choice of catalyst (e.g., rhodium vs. copper) dictates the reaction pathway and regioselectivity, highlight the power of modern catalytic systems in directing reaction outcomes. nih.gov

Stereoselective Synthesis and Chiral Induction

While this compound itself is an achiral molecule, the principles of stereoselective synthesis are crucial for preparing chiral analogues, which are of significant interest in medicinal chemistry and materials science. rsc.orgsemanticscholar.org Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another, guided by a chiral feature in the substrate, reagent, or catalyst. rushim.ru

Several strategies for asymmetric cyanation have been developed:

Chiral Catalysts : Chiral metal complexes (e.g., based on titanium or iridium) or organocatalysts (e.g., thiourea derivatives) can create a chiral environment around the substrate, leading to the enantioselective addition of a cyanide group. mdpi.comuni-marburg.de

Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of the cyanation reaction. rushim.ru After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

Substrate Control : A pre-existing chiral center within the substrate molecule can influence the stereochemistry of a new chiral center being formed. uwindsor.ca

These methods have been successfully applied to the synthesis of various chiral nitriles and could be adapted to produce enantiomerically pure derivatives of this compound by starting with a chiral precursor. rsc.orgmdpi.com

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, has emerged as a powerful technology for chemical synthesis. unimi.it It offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety (especially when handling hazardous reagents), precise control over reaction parameters, and easier scalability. rsc.orgorgsyn.org

The synthesis of nitriles is particularly well-suited for flow chemistry. Cyanide-free methods, such as the van Leusen reaction, have been efficiently translated into continuous flow processes, allowing for rapid and scalable production with improved safety profiles. rsc.orgrsc.org For example, a flow process for converting ketones to nitriles using TosMIC achieved residence times as short as 1.5 minutes and a throughput of up to 8.8 g per hour. rsc.org Similarly, the direct synthesis of nitriles from carboxylic acids has been developed using supercritical acetonitrile in a flow reactor. acs.org These examples demonstrate the potential for developing a safe, efficient, and scalable flow synthesis of this compound.

Table 2: Advantages of Flow Chemistry for Nitrile Synthesis

| Feature | Benefit | Reference |

|---|---|---|

| Enhanced Safety | Minimizes the volume of hazardous materials handled at any given time. | rsc.orgorgsyn.org |

| Precise Control | Accurate control of temperature, pressure, and residence time leads to higher selectivity and yield. | orgsyn.org |

| Rapid Optimization | Automated systems allow for quick screening of reaction conditions. | acs.org |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. | rsc.org |

| Access to Novel Reactivity | Enables reactions under high-pressure/high-temperature conditions that are difficult in batch. | acs.org |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical step in developing any synthetic protocol to ensure high yield, purity, and cost-effectiveness. google.comgoogle.com This process involves systematically varying parameters such as temperature, solvent, catalyst loading, and reaction time. researchgate.net Modern approaches often leverage high-throughput screening and machine learning algorithms to explore the vast parameter space more efficiently than traditional one-variable-at-a-time methods. uni-marburg.de

For the synthesis of this compound, a hypothetical optimization study could explore the key variables in a chosen reaction, such as a Lewis acid-catalyzed cyanation of an acetal precursor. scielo.brresearchgate.net

Table 3: Hypothetical Optimization of a Cyanation Reaction

| Entry | Catalyst (mol%) | Temperature (°C) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 | 25 | Dichloromethane | 12 | 45 |

| 2 | 10 | 25 | Dichloromethane | 12 | 65 |

| 3 | 10 | 0 | Dichloromethane | 24 | 72 |

| 4 | 10 | 25 | Acetonitrile | 12 | 58 |

| 5 | 10 | 0 | Toluene | 24 | 30 |

| 6 | 10 | 0 | Dichloromethane | 18 | 75 |

This table is illustrative and does not represent actual experimental data.

Purity and Characterization in Synthetic Studies

After synthesis, the purification and characterization of this compound are essential to confirm its identity and purity. Purification of organic compounds is typically achieved through methods like distillation, crystallization, or chromatography. google.com Given that this compound is a liquid with a reported boiling point of 60 °C at 20 mmHg, distillation would be a suitable purification method.

Characterization relies on a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of the ethyl, methyl, and nitrile groups. thieme-connect.de

Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide structural clues from its fragmentation pattern.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. A strong absorption band around 2240 cm⁻¹ is characteristic of a nitrile (C≡N) group.

For new compounds, evidence of homogeneity, such as a single peak in gas chromatography (GC) or high-performance liquid chromatography (HPLC), is also crucial. google.com

Table 4: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₁₃NO₂ | nih.gov |

| Molecular Weight | 143.18 g/mol | |

| Boiling Point | 60 °C @ 20 mmHg | |

| Density | 0.918 g/mL @ 25 °C | |

| Refractive Index (n20/D) | 1.398 | |

| ¹³C NMR (Predicted) | δ ~118 (CN), 95 (C(OEt)₂), 60 (CH₂), 15 (CH₃), 14 (CH₂CH₃) | |

| ¹H NMR (Predicted) | δ ~3.6 (q, 4H, OCH₂), 1.5 (s, 3H, CH₃), 1.2 (t, 6H, OCH₂CH₃) |

| IR (C≡N stretch) | ~2240 cm⁻¹ | |

Reactivity and Reaction Mechanisms of 2,2-diethoxypropanenitrile

Overview of Functional Group Reactivity

The nitrile group (–C≡N) is a versatile functional group in organic synthesis. The carbon-nitrogen triple bond results in a linear geometry with sp-hybridized carbon and nitrogen atoms. Due to the high electronegativity of nitrogen, the nitrile carbon atom is electrophilic and susceptible to attack by nucleophiles.

Key reactions involving the nitrile group include:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form an amide, which can then be further hydrolyzed to a carboxylic acid. lscollege.ac.in

Reduction: Nitriles are readily reduced to primary amines (R-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.com The reduction can also be achieved via catalytic hydrogenation. numberanalytics.com

Nucleophilic Addition: The electrophilic carbon of the nitrile group is a target for various nucleophiles. numberanalytics.com For instance, Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. numberanalytics.com

The reactivity of the nitrile group is summarized in the table below.

| Reaction Type | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid / Carboxylate |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Nucleophilic Addition | 1. Grignard Reagent (R'-MgX) 2. H₃O⁺ | Ketone |

The diethoxyacetal group consists of a central carbon atom bonded to two ethoxy (–OCH₂CH₃) groups. Acetals are generally regarded as protecting groups for carbonyl compounds (aldehydes and ketones) because they are stable under neutral and basic conditions. bham.ac.uk They are, however, sensitive to acidic conditions.

The primary reaction of the acetal moiety is acid-catalyzed hydrolysis . In the presence of aqueous acid (e.g., H₃O⁺), the acetal is hydrolyzed back to its parent carbonyl compound and two equivalents of the corresponding alcohol. masterorganicchemistry.comorganicchemistrytutor.comchemistrysteps.com For 2,2-diethoxypropanenitrile, hydrolysis would yield 2-oxopropanenitrile (pyruvonitrile) and ethanol. The mechanism involves protonation of one of the ether oxygens, followed by the loss of an alcohol molecule to form a resonance-stabilized oxocarbenium ion, which is then attacked by water. bham.ac.ukpearson.com

Reactivity of the Nitrile Group

Nucleophilic and Electrophilic Transformations

As an electrophile, the nitrile carbon of this compound can be attacked by various nucleophiles. While specific documented examples for this compound are scarce, its structure allows for predictable transformations based on general principles of nitrile chemistry. Organometallic reagents, such as Grignard or organolithium compounds, are expected to add to the nitrile function.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic molecules. lookchem.com Nitriles can participate as a 2π component in various cycloaddition reactions, most notably in the formation of heterocyclic systems.

The transition-metal-catalyzed [2+2+2] cycloaddition of a nitrile with two alkyne molecules is an established method for synthesizing substituted pyridines. pearson.com However, the specific synthesis of 2-(2,2-diethoxy-ethyl)-pyridine via a [2+2+2]-cycloaddition reaction is reported to proceed from 3,3-diethoxypropionitrile , an isomer of the title compound. chemicalbook.comwikipedia.org There is no available research data indicating that this compound participates in this specific transformation.

Condensation Reactions

Condensation reactions involve the joining of two molecules with the concurrent loss of a small molecule, such as water or an alcohol. Nitriles that possess an α-hydrogen can undergo base-catalyzed self-condensation in a reaction known as the Thorpe reaction to form an enamine. lscollege.ac.in The intramolecular version is known as the Thorpe-Ziegler reaction. numberanalytics.com

Since this compound lacks an α-hydrogen on the carbon bearing the nitrile group, it cannot undergo a standard Thorpe-type self-condensation. However, it could potentially act as the electrophilic partner in a mixed condensation reaction.

Furthermore, a notable condensation reaction is reported for its isomer, 3,3-diethoxypropionitrile , which reacts with urea in the presence of sodium butoxide to yield cytosine and 4-amino-2(1H)-pyrimidinone. wikipedia.org No similar condensation reactions are specifically documented for this compound in the reviewed literature.

Reaction with Urea for Pyrimidine Synthesis (e.g., 4-amino-2(1H)-pyrimidinone and cytosine)

A significant application of this compound is in the synthesis of pyrimidine derivatives, which are fundamental components of nucleic acids. bu.edu.egnih.gov The reaction involves the condensation of this compound with urea. chemicalbook.com This transformation is typically carried out in the presence of a strong base, such as sodium butoxide in refluxing butanol or sodium methoxide in toluene, to yield key pyrimidine structures like 4-amino-2(1H)-pyrimidinone and cytosine. chemicalbook.comoup.comsciengine.comoup.com

The synthesis of cytosine, for instance, can be achieved by the condensation of urea with 3,3-diethoxypropanenitrile in the presence of sodium methoxide in toluene. nih.govoup.comoup.com A similar reaction with thiourea instead of urea, using sodium in n-butanol, results in the formation of 2-thiocytosine, a sulfur analog of cytosine. chemicalbook.com These reactions highlight the role of this compound as a three-carbon fragment (C-C-C) that condenses with the N-C-N fragment of urea or thiourea to construct the pyrimidine ring. bu.edu.eg

Table 1: Synthesis of Pyrimidine Derivatives from this compound

| Reactant | Reagents/Conditions | Product(s) | Reference |

|---|---|---|---|

| Urea | Sodium butoxide, butanol, reflux | 4-amino-2(1H)-pyrimidinone, Cytosine | chemicalbook.com |

| Urea | Sodium methoxide, toluene | Cytosine | oup.comsciengine.comoup.com |

| Thiourea | Sodium, n-butanol, 40-50°C then reflux | 2-Thiocytosine | chemicalbook.com |

Condensation with Aldehydes and Ketones

Condensation reactions are a cornerstone of organic synthesis, typically involving the joining of two molecules with the loss of a smaller molecule like water. wikipedia.orgchemguide.co.uk In the context of this compound, its reactivity extends to condensation with carbonyl compounds. The general principle of aldol condensation involves the reaction of an enolate with an aldehyde or ketone to form a β-hydroxy carbonyl compound, which can then dehydrate. wikipedia.org

While direct condensation with simple aldehydes and ketones is not extensively documented, related transformations showcase its utility. For example, this compound can participate in Inverse Electron Demand Diels-Alder (IEDDA) reactions. When reacted with methyl coumalate under thermal conditions, it serves as a dienophile equivalent, leading to the formation of methyl 4-ethoxybenzoate in a 48% yield. rsc.org This reaction proceeds through an in situ generated vinyl ether. rsc.org Furthermore, it can be used in [2+2+2] cycloaddition reactions, for instance, to synthesize 2-(2,2-diethoxy-ethyl)-pyridine, demonstrating its versatility in forming complex heterocyclic systems. chemicalbook.com

Radical Reactions Involving this compound

Radical reactions offer unique pathways for bond formation and functional group interconversion. libretexts.org The involvement of this compound in such reactions often begins with the generation of a radical at the carbon atom adjacent to the nitrile group (the α-carbon).

A key example involves the derivatization of this compound to 2-bromo-3,3-diethoxypropanenitrile, which then serves as a precursor in radical-mediated transformations. uni-marburg.de In a process merging photoredox and chiral Lewis acid catalysis, this bromo-derivative has been used for the enantioselective α-alkylation of 2-acyl imidazoles. uni-marburg.de This reaction represents the first instance of such chiral metal enolate complexes reacting with branched carbon-centered radicals, highlighting a novel application of intermediates derived from this compound in advanced asymmetric synthesis. uni-marburg.de The mechanism involves the generation of a carbon-centered radical from the bromo-precursor, which then engages in the carbon-carbon bond-forming step. uni-marburg.de

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their scope.

Pyrimidine Synthesis: The mechanism for pyrimidine formation begins with the deprotonation of urea by a strong base (e.g., sodium methoxide). The resulting anion attacks one of the ethoxy groups of this compound is not the proposed pathway. Instead, the reaction likely proceeds via the initial formation of a more reactive species from the acetal under basic conditions, which then condenses with urea. The process involves cyclization and subsequent aromatization to form the stable pyrimidine ring. oup.comoup.com The reaction confirms that urea acts as the intermediate, contributing two nitrogen atoms to the final heterocyclic product. oup.comoup.com

Radical Alkylation: In the photoredox-catalyzed α-alkylation, the mechanism is initiated by the photocatalyst absorbing visible light. The excited catalyst then reduces the 2-bromo-3,3-diethoxypropanenitrile, causing the cleavage of the carbon-bromine bond to generate a carbon-centered radical at the α-position. This radical then adds to a chiral metal enolate, formed from the 2-acyl imidazole and a chiral Lewis acid catalyst, to create a new carbon-carbon bond with high enantiocontrol. uni-marburg.de

Derivatization Strategies and Synthetic Utility

The chemical versatility of this compound makes it a valuable starting material for various derivatives and a key building block in the synthesis of more complex molecules.

One of the primary derivatization strategies is its bromination to form 2-bromo-3,3-diethoxypropanenitrile. uni-marburg.deresearchgate.netresearchgate.net This bromo-derivative is a useful synthon, for example, in the synthesis of α,α-diethoxyacetaldehyde hydrate. researchgate.netresearchgate.net

The synthetic utility of this compound is broad:

Heterocycle Synthesis: It is a key precursor for pyrimidines like cytosine and its analogs, which are fundamental in medicinal chemistry and biology. chemicalbook.comoup.comsciengine.com It is also used to synthesize other nitrogen-containing heterocycles such as 2-(2,2-diethoxy-ethyl)-pyridine. chemicalbook.com

Biologically Active Compounds: It serves as a starting material in the preparation of various biologically active compounds, including inhibitors of p38α mitogen-activated protein kinase. chemicalbook.com

Functional Group Precursors: It can be used to synthesize cyanomalondialdehyde. chemicalbook.com

Aromatic Compounds: Through IEDDA reactions, it provides access to substituted aromatic compounds like methyl 4-ethoxybenzoate. rsc.org

Table 2: Products from Derivatization and Synthetic Applications of this compound

| Reaction Type/Application | Resulting Product/Use | Reference |

|---|---|---|

| Bromination | 2-Bromo-3,3-diethoxypropanenitrile | uni-marburg.deresearchgate.net |

| Synthesis of Aldehydes | Cyanomalondialdehyde | chemicalbook.com |

| [2+2+2] Cycloaddition | 2-(2,2-Diethoxy-ethyl)-pyridine | chemicalbook.com |

| IEDDA Reaction | Methyl 4-ethoxybenzoate | rsc.org |

| Precursor for Inhibitors | p38α mitogen-activated protein kinase inhibitors | chemicalbook.com |

Applications of 2,2-diethoxypropanenitrile in Organic Synthesis

Role as a Versatile C3N Building Block

2,2-Diethoxypropanenitrile is recognized as a bifunctional three-carbon electrophile and a C3N building block in various condensation reactions. researchgate.net The presence of both a nitrile group and a latent aldehyde functionality within the same molecule makes it a highly useful synthon. researchgate.netcymitquimica.com The nitrile group can participate in nucleophilic additions, while the acetal can be hydrolyzed to reveal a reactive aldehyde, enabling a variety of subsequent chemical reactions. cymitquimica.com This dual reactivity is fundamental to its application in constructing more complex molecular architectures.

Synthesis of Heterocyclic Compounds

The construction of heterocyclic rings is a cornerstone of organic synthesis, with many of these structures forming the core of pharmaceuticals and other functional materials. This compound has proven to be a valuable precursor for the synthesis of several important classes of heterocycles.

Pyrimidines and Cytosine Derivatives

Pyrimidines are a class of aromatic heterocyclic compounds that are fundamental components of nucleic acids (DNA and RNA). semanticscholar.orgwikipedia.orggsconlinepress.com Consequently, the synthesis of pyrimidine derivatives is of significant interest in medicinal chemistry and drug discovery. semanticscholar.orgoup.com this compound serves as a key starting material in the synthesis of cytosine, one of the four main bases found in DNA and RNA. oup.com

The synthesis involves the condensation of this compound with urea in the presence of a base, such as sodium methoxide or sodium butoxide, in a suitable solvent like toluene or butanol. oup.com This reaction leads to the formation of 4-amino-2(1H)-pyrimidinone, which is a tautomer of cytosine.

Table 1: Synthesis of Cytosine from this compound

| Reactants | Reagents/Conditions | Product |

| This compound, Urea | Sodium methoxide, Toluene | Cytosine oup.com |

| This compound, Urea | Refluxing butanolic sodium butoxide | 4-amino-2(1H)-pyrimidinone and cytosine |

Pyridine Derivatives

Pyridine and its derivatives are another important class of heterocyclic compounds widely found in natural products, pharmaceuticals, and agrochemicals. researchgate.netclockss.orgijnrd.org this compound can be utilized in the synthesis of substituted pyridines. For instance, it can be used to prepare 2-(2,2-diethoxy-ethyl)-pyridine through a [2+2+2]-cycloaddition reaction. lookchem.comchemicalbook.com This method provides a route to functionalized pyridine rings that can be further elaborated.

Isoxazoles and Related Nitrogen Heterocycles

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. They are present in a number of commercially available drugs and exhibit a broad range of biological activities. researchgate.netedu.krd The synthesis of isoxazoles often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine, or the [3+2] cycloaddition of a nitrile oxide with an alkyne. organic-chemistry.orgnanobioletters.com While direct synthesis of isoxazoles from this compound is less commonly reported, its precursor, 3-ethoxyacrylonitrile, can be used to prepare isoxazole. researchgate.net The reaction involves treating isoxazole with diethyl sulfate to yield β-ethoxyacrylonitrile, which can then be condensed with urea to form cytosine. researchgate.net

Preparation of Biologically Active Compounds and Pharmaceutical Intermediates

The utility of this compound extends to the synthesis of complex molecules with significant biological activity. lookchem.comchemicalbook.combocsci.compharmaffiliates.com Its ability to introduce a three-carbon chain with a nitrogen atom makes it a valuable intermediate in the synthesis of pharmaceutical agents.

Precursors to p38α Mitogen-Activated Protein Kinase Inhibitors

One of the notable applications of this compound is in the preparation of precursors for inhibitors of p38α mitogen-activated protein (MAP) kinase. lookchem.comchemicalbook.combocsci.compharmaffiliates.com The p38α MAPK pathway is a key signaling cascade involved in inflammatory responses and has been identified as a therapeutic target for a variety of diseases, including neurodegenerative disorders like Alzheimer's disease. nih.govmdpi.comfrontiersin.org Inhibitors of p38α MAPK have shown potential in modulating the inflammatory processes that contribute to disease pathology. nih.govbiorxiv.org The specific structure of the intermediates derived from this compound contributes to the final architecture of these potent enzyme inhibitors.

Scaffolds for Drug Discovery

The core structure of a molecule, known as a molecular scaffold, serves as a foundational template for creating derivatives with diverse biological activities. mdpi.com This approach is a cornerstone of medicinal chemistry, enabling the systematic modification of compounds to enhance their therapeutic properties. mdpi.com Natural products are a significant source of these scaffolds, providing structurally diverse and safe starting points for drug design. mdpi.com

While direct applications of this compound as a drug scaffold are not extensively documented in publicly available research, its derivatives are utilized in the preparation of biologically active compounds. For instance, 3,3-diethoxypropionitrile, a related compound, is a precursor in the synthesis of p38α mitogen-activated protein kinase inhibitors. lookchem.comchemicalbook.com The exploration of simple, even previously unexploited, ring systems functionalized with amines has been shown to yield potent neuropharmacological agents, highlighting the potential for novel scaffolds in drug discovery. nih.gov This underscores the principle of using fundamental chemical structures as a basis for developing new therapeutic agents. mdpi.comdatamol.io

Synthesis of Aldehydes and Their Derivatives

Preparation of Glyoxal Mono(diethyl Acetal)

Glyoxal mono(diethyl acetal), also known as 2,2-diethoxyethanal, is a valuable synthon in organic synthesis, particularly for preparing α,β-unsaturated aldehydes and various heterocyclic compounds. researchgate.netgoogleapis.com A facile route for the synthesis of glyoxal mono(diethyl acetal) hydrate has been developed starting from 3-ethoxyacrylonitrile. researchgate.nettandfonline.com This multi-step process involves the conversion of 3-ethoxyacrylonitrile to 2-bromo-3,3-diethoxypropanenitrile. tandfonline.comtheses.fr

The key step in this synthesis is the esterification of potassium acetate using 2-bromo-3,3-diethoxypropanenitrile and a crown ether catalyst to yield 2-acetoxy-3,3-diethoxypropanenitrile. tandfonline.com Subsequent saponification of the acetate ester leads to the formation of the hydrate derivative of glyoxal mono(diethyl acetal) in high yield. tandfonline.com This method provides an attractive alternative to ozonolysis-based procedures for the large-scale preparation of this important synthetic building block. tandfonline.com Other methods for preparing glyoxal monoacetals include the direct reaction of glyoxal with an excess of alcohol in the presence of an acid catalyst. google.comgoogle.com

Reaction Scheme for the Synthesis of Glyoxal Mono(diethyl Acetal) Hydrate

| Step | Starting Material | Reagents | Product |

| 1 | 3-Ethoxyacrylonitrile | N-Bromosuccinimide (NBS), Ethanol | 2-Bromo-3,3-diethoxypropanenitrile |

| 2 | 2-Bromo-3,3-diethoxypropanenitrile | Potassium Acetate, 18-crown-6 | 2-Acetoxy-3,3-diethoxypropanenitrile |

| 3 | 2-Acetoxy-3,3-diethoxypropanenitrile | Saponification (e.g., with aqueous base) | Glyoxal Mono(diethyl Acetal) Hydrate |

Precursors to α,β-Unsaturated Aldehydes

Glyoxal mono(diethyl acetal), synthesized from this compound derivatives, is a versatile precursor for the preparation of α,β-unsaturated aldehydes. researchgate.nettandfonline.com These unsaturated aldehydes are an important class of compounds with wide applications in fine organic synthesis. mdpi.com The synthesis of α,β-unsaturated aldehydes can be achieved through the reaction of glyoxal mono(diethyl acetal) with various Wittig-type reagents. researchgate.nettandfonline.com This approach allows for the introduction of a wide range of substituents at the β-position of the aldehyde.

The general strategy involves the olefination of the aldehyde functionality in glyoxal mono(diethyl acetal). The resulting acetal of the α,β-unsaturated aldehyde can then be hydrolyzed to afford the desired product. This methodology has been demonstrated to be effective for the synthesis of various α,β-unsaturated aldehydes, which are themselves useful in the synthesis of more complex molecules, such as retinoids and other polyenes. researchgate.netgoogle.com

Cyanomalondialdehyde Production

This compound can serve as a starting material for the synthesis of cyanomalondialdehyde. lookchem.comchemicalbook.com This process typically involves a reaction with a formylating agent. The diethyl acetal group in this compound can be hydrolyzed under acidic conditions to reveal the aldehyde functionality, which can then be further manipulated. While specific high-yield, detailed procedures starting directly from this compound are not extensively detailed in the provided results, the closely related 3,3-diethoxypropionitrile is explicitly mentioned as a precursor for cyanomalondialdehyde. lookchem.comchemicalbook.com

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netmdpi.comresearchgate.net These reactions are of significant interest in medicinal chemistry and organic synthesis for their ability to rapidly generate libraries of structurally diverse molecules. researchgate.net

While specific examples detailing the direct use of this compound in MCRs are not prevalent in the searched literature, its functional groups—a nitrile and a protected aldehyde—make it a potentially valuable component in the design of new MCRs. For instance, the related 3,3-diethoxypropionitrile is used in a [2+2+2]-cycloaddition reaction with acetylene to synthesize 2-(2,2-diethoxy-ethyl)-pyridine. lookchem.comchemicalbook.com This type of cycloaddition is a powerful tool in constructing complex cyclic systems. nih.gov The nitrile group can participate in reactions such as the Strecker or Ugi reactions, while the aldehyde, after deprotection, can react with amines and other nucleophiles, which are common steps in many MCRs. researchgate.nete-bookshelf.de

Applications in Materials Science (e.g., Polymer Chemistry Precursors)

In polymer chemistry, a prepolymer is an intermediate state monomer or system of monomers that can undergo further polymerization. wikipedia.org The functional groups present in this compound, namely the nitrile and the acetal, offer potential for its use as a precursor or monomer in the synthesis of polymers. ust.hkkallipos.gr

The nitrile group can be involved in polymerization reactions or can be chemically modified post-polymerization to introduce other functionalities. For example, nitriles can undergo cycloaddition reactions. nih.gov The acetal group can be hydrolyzed to an aldehyde, which can then participate in condensation polymerizations. Although direct polymerization of this compound is not widely reported, the principles of polymer chemistry suggest its potential as a building block for creating polymers with specific functionalities. ust.hkkallipos.grirjmets.com The development of novel monomers is crucial for synthesizing polymers with tailored properties for various applications. ust.hk

Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating 2,2-Diethoxypropanenitrile from reaction mixtures and for determining its purity.

Gas Chromatography (GC) is the premier chromatographic technique for the analysis of volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and injected onto the head of a chromatographic column. Separation is achieved based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase. chromatographyonline.com

GC is highly effective for assessing the purity of this compound by separating it from solvents, unreacted starting materials, and any byproducts. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides both qualitative and quantitative information. vscht.cz The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram. The retention time, the time it takes for the compound to pass through the column, is a characteristic identifier under a specific set of analytical conditions. chromatographyonline.com Comprehensive two-dimensional gas chromatography (GC×GC) can be employed for even greater separating power in complex mixtures. vscht.cz

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique used to separate, identify, and quantify components within a mixture. wikipedia.orgopenaccessjournals.comlibretexts.org Its high resolution and sensitivity make it an indispensable tool in modern chemistry. openaccessjournals.com The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed into a column. wikipedia.orglibretexts.org

For a compound like this compound, both normal-phase and reversed-phase HPLC can be applied, depending on the analytical goal. In one documented instance, HPLC analysis was conducted using a mobile phase of ethyl acetate and hexanes in a 9:1 ratio, which is characteristic of a normal-phase separation method. thieme-connect.de In normal-phase HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase. wikipedia.org

Alternatively, reversed-phase HPLC, the more common mode, would utilize a non-polar stationary phase (such as C18-modified silica) and a polar mobile phase. wikipedia.orgchromatographyonline.com A typical reversed-phase method for small organic molecules like this compound would involve a gradient elution with a mobile phase consisting of water and a polar organic solvent, such as acetonitrile. chromatographyonline.comnih.gov Additives like formic acid are often included to improve peak shape and resolution. chromatographyonline.com Detection is commonly achieved using a UV detector, as the nitrile group offers some UV absorbance, or a mass spectrometer for more definitive identification. chromatographyonline.comnih.gov

The selection of the column and operating conditions is critical for achieving optimal separation. chromatographyonline.comelementlabsolutions.com Factors such as column temperature, mobile phase flow rate, and gradient profile are optimized to ensure good resolution and peak shape. nih.govelementlabsolutions.com

| Parameter | Normal-Phase HPLC Example | Representative Reversed-Phase HPLC Method |

| Stationary Phase | Silica | C18 (Octadecyl-silica) chromatographyonline.comnih.gov |

| Mobile Phase | Ethyl Acetate / Hexanes (1:9 v/v) thieme-connect.de | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid chromatographyonline.com |

| Elution Mode | Isocratic | Gradient chromatographyonline.com |

| Flow Rate | 1.0 mL/min (Typical) nih.gov | 1.0 mL/min (Typical) nih.gov |

| Column Temperature | Ambient or 30-40 °C chromatographyonline.comnih.gov | Ambient or 30-40 °C chromatographyonline.comnih.gov |

| Detector | UV (e.g., 215 nm) nih.gov | UV or Mass Spectrometry (MS) chromatographyonline.com |

Crystallographic Studies (e.g., X-ray Crystallography)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. tugraz.atnih.gov This method provides definitive information on molecular structure, including bond lengths, bond angles, and conformational details. tugraz.at The analysis involves directing X-rays at a single crystal and measuring the diffraction pattern produced by the electron clouds of the constituent atoms. tugraz.atscirp.org

As of the latest available data, specific X-ray crystallographic studies for this compound have not been reported in the literature. The compound exists as a liquid at room temperature, with a reported boiling point of 60 °C at 20 mmHg, which precludes direct analysis by single-crystal X-ray diffraction under standard conditions. chemsynthesis.com To perform such a study, the compound would first need to be crystallized, likely through low-temperature techniques.

Should a single crystal of this compound be successfully grown and analyzed, the resulting crystallographic data would provide invaluable structural insights. The data would be deposited in a crystallographic database and would typically include the parameters outlined in the illustrative table below. scirp.orgresearchgate.net This information is fundamental for understanding the molecule's intrinsic geometry and intermolecular interactions in the solid state. tugraz.at

| Parameter | Illustrative Data for a Hypothetical Crystal Structure |

| Chemical Formula | C₇H₁₃NO₂ nih.gov |

| Crystal System | e.g., Monoclinic, Orthorhombic tugraz.at |

| Space Group | e.g., P2₁/c tugraz.at |

| Unit Cell Dimensions | a (Å), b (Å), c (Å)α (°), β (°), γ (°) |

| Volume (ų) | Calculated volume of the unit cell |

| Z (Molecules/unit cell) | Number of molecules in the unit cell |

| Calculated Density (g/cm³) | Density derived from crystallographic data |

| Key Bond Lengths (Å) | C-C≡N, C-O, C-C |

| **Key Bond Angles (°) ** | O-C-O, C-C-C≡N |

| Refinement Statistics (R-factor) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data researchgate.net |

Advanced Analytical Techniques in Mechanistic Studies

To understand how this compound participates in chemical reactions, researchers employ advanced analytical techniques to probe reaction mechanisms. These studies move beyond simple product identification to uncover reaction pathways, intermediates, and transition states.

In research, this compound has been used as a reactant in transformations such as the inverse electron-demand Diels-Alder reaction to form substituted aromatic compounds. iastate.edursc.org Elucidating the mechanism of such complex reactions requires a multi-faceted analytical approach.

Computational Modeling: Density Functional Theory (DFT) is a powerful computational method used to model reaction mechanisms. bohrium.comacs.org It can be used to calculate the energies of reactants, products, and potential intermediates, as well as the activation energies of transition states. bohrium.com For a reaction involving this compound, DFT could help determine the most likely reaction pathway and explain observed regioselectivity. bohrium.comacs.org

Kinetic Analysis: Studying the rate of a reaction under various conditions (e.g., changing reactant concentrations) allows for the determination of the reaction order and rate law. acs.org This experimental data is crucial for supporting or refuting a proposed mechanism. For instance, first-order kinetics observed in a reaction might suggest an intramolecular rate-determining step. acs.org

Spectroscopic and Spectrometric Detection of Intermediates: Techniques like mass spectrometry (MS) and electron paramagnetic resonance (EPR) spectroscopy are vital for detecting and characterizing transient intermediates. acs.orgacs.org In complex reaction pathways, identifying short-lived species can provide direct evidence for a proposed mechanism. acs.org While EPR is specific to species with unpaired electrons (radicals), advanced MS techniques can identify a wide range of ionic or neutral intermediates. acs.orgacs.org

| Analytical Technique | Application in Mechanistic Studies | Information Gained |

| Density Functional Theory (DFT) | Modeling reaction pathways and energetics. bohrium.comacs.org | Activation energies, transition state geometries, reaction thermodynamics. bohrium.com |

| Kinetic Studies | Measuring reaction rates as a function of concentration and temperature. acs.org | Reaction order, rate constants, activation parameters (e.g., Arrhenius parameters). |

| Mass Spectrometry (MS) | Identifying reaction intermediates and products by their mass-to-charge ratio. acs.org | Confirmation of product structures, detection of transient intermediates. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | In-situ monitoring of reactions, structural elucidation of intermediates and products. researchgate.net | Real-time concentration of species, structural connectivity. |

| Electron Paramagnetic Resonance (EPR) Spectroscopy | Detection and characterization of radical intermediates. acs.orgacs.org | Confirmation of radical mechanisms, structure of paramagnetic species. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 2,2-diethoxypropanenitrile. These calculations, often employing methods like Density Functional Theory (DFT) or ab initio approaches, can elucidate the distribution of electrons within the molecule, which in turn dictates its reactivity and physical properties.

Key aspects of the electronic structure that can be analyzed include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a higher propensity for chemical reactions.

Furthermore, the analysis of the molecular electrostatic potential (MEP) map can reveal the regions of the molecule that are electron-rich and electron-poor. For this compound, the nitrogen atom of the nitrile group is expected to be an electron-rich site, making it susceptible to electrophilic attack. Conversely, the carbon atom of the nitrile group and the quaternary carbon atom are likely to be electron-deficient.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Calculated Value | Significance |

| HOMO Energy | Value | Indicates the ability to donate an electron. |

| LUMO Energy | Value | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Value | Correlates with chemical reactivity and stability. |

| Dipole Moment | Value | Provides information on the overall polarity of the molecule. |

Note: The values in this table are illustrative and would be determined from specific quantum chemical calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational methods are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the modeling of reaction pathways and the identification of transition states, which are the high-energy intermediates that connect reactants to products. By calculating the activation energies associated with these transition states, the feasibility and kinetics of different reaction mechanisms can be predicted.

For instance, the hydrolysis of the nitrile group in this compound to form the corresponding carboxylic acid or amide can be modeled. Theoretical calculations can help determine whether the reaction proceeds via an acid-catalyzed or base-catalyzed mechanism and can identify the rate-determining step. Similarly, the synthesis of this compound, for example, from the reaction of a ketone with a cyanide source and an alcohol, can be computationally investigated to optimize reaction conditions.

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties of this compound with a reasonable degree of accuracy. These predictions are crucial for interpreting experimental spectra and for the structural elucidation of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated and compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. This allows for the assignment of the characteristic absorption bands in the experimental IR spectrum, such as the C≡N stretch of the nitrile group and the C-O stretches of the ethoxy groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions and their corresponding absorption wavelengths can be predicted, providing insights into the electronic structure and the chromophores present in the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Predicted Value/Range |

| ¹H NMR | Chemical Shift (δ) | Provide predicted shifts for different protons |

| ¹³C NMR | Chemical Shift (δ) | Provide predicted shifts for different carbons |

| IR | Vibrational Frequency (cm⁻¹) | C≡N stretch: ~2240-2260, C-O stretch: ~1050-1150 |

| UV-Vis | λmax (nm) | Provide predicted absorption maximum |

Note: The values in this table are illustrative and would be determined from specific computational calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes, intermolecular interactions, and solvent effects.

For this compound, MD simulations can be used to explore its conformational landscape, identifying the most stable rotamers of the ethoxy groups. In a condensed phase, such as in a solvent or in the neat liquid, these simulations can also provide information on the radial distribution functions, which describe the local molecular ordering and solvation structure.

Structure-Activity Relationship (SAR) Studies for Derivatives

While this compound itself may have specific applications, computational methods can be employed to design and evaluate derivatives with potentially enhanced or novel properties. Structure-Activity Relationship (SAR) studies, often in conjunction with Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the structural features of a series of compounds with their biological activity or physical properties.

Starting with the core structure of this compound, various functional groups can be computationally introduced, and their effects on properties such as electronic structure, reactivity, and intermolecular interactions can be assessed. For example, modifying the alkyl chains of the ethoxy groups or introducing substituents on the propanenitrile backbone could lead to derivatives with tailored characteristics. These in silico screening methods can significantly accelerate the discovery of new compounds with desired functionalities, saving time and resources in experimental synthesis and testing.

Environmental and Toxicological Considerations in Academic Research Excluding Dosage/administration

Environmental Fate and Transport Studies

The environmental fate and transport of a chemical dictate its distribution, persistence, and potential for exposure in the environment. epa.gov For 2,2-diethoxypropanenitrile, these characteristics are inferred from its structural components: a short-chain aliphatic nitrile and a dialkoxyalkane moiety.

The biodegradation of aliphatic nitriles in the environment is a well-documented process, primarily carried out by microorganisms. frontiersin.org Bacteria, such as those from the genus Rhodococcus, can utilize aliphatic nitriles as a sole source of carbon and nitrogen. frontiersin.orgrsc.org The degradation typically proceeds through one of two enzymatic pathways:

Nitrile Hydratase and Amidase Pathway: The nitrile is first hydrated to an amide, which is then hydrolyzed to a carboxylic acid and ammonia. frontiersin.orgnih.gov

Nitrilase Pathway: The nitrile is directly hydrolyzed to a carboxylic acid and ammonia. frontiersin.orgnih.gov

Given its structure, this compound is expected to be susceptible to microbial degradation. The nitrile group would likely be converted to 2,2-diethoxypropanoic acid and ammonia. The ether linkages of the dialkoxyalkane portion are generally more resistant to degradation than ester linkages but can be cleaved by certain microorganisms under aerobic conditions. epa.gov

Abiotic degradation in the atmosphere is primarily driven by reactions with photochemically-produced hydroxyl radicals. epa.gov For a related compound, propionitrile, the atmospheric half-life is estimated to be around 83 days. epa.gov Due to the presence of additional C-H bonds in the ethoxy groups, the atmospheric half-life of this compound may be shorter. Hydrolysis is not expected to be a significant degradation pathway for the nitrile group under typical environmental pH conditions, though the ether linkages could undergo slow hydrolysis.

Table 1: Predicted and Inferred Degradation Pathways for this compound

| Degradation Type | Pathway | Predicted Products | Basis of Inference |

|---|---|---|---|

| Biodegradation | Enzymatic Hydrolysis (Nitrile Group) | 2,2-Diethoxypropanoic acid, Ammonia | Studies on aliphatic nitriles frontiersin.orgnih.gov |

| Microbial Cleavage (Ether Linkages) | Ethanol, 2-hydroxypropanenitrile | General knowledge of ether metabolism epa.gov | |

| Abiotic Degradation | Atmospheric Photo-oxidation | Carbon oxides, water, nitrogen oxides | Reaction with hydroxyl radicals epa.gov |

Bioaccumulation is the process by which a chemical is absorbed by an organism from all routes of exposure, leading to a concentration higher than in the surrounding environment. mdpi.com The potential for a substance to bioaccumulate is often related to its lipophilicity, measured by the n-octanol-water partition coefficient (Kow). ecetoc.org Substances with a log Kow between 2 and 6 are often considered to have the potential to bioaccumulate, though this can be offset by metabolism. epa.gov

For this compound, direct experimental data on its bioaccumulation factor (BCF) are not available. However, based on its structure, a low to moderate potential for bioaccumulation is anticipated. The log Kow can be estimated using QSAR models. For instance, the US EPA's EPI Suite™ can be used to predict these values. While short-chain ethers and nitriles are not typically associated with high bioaccumulation, it is a parameter that requires assessment. epa.govecetoc.org For many industrial solvents and their metabolites, rapid metabolism and excretion prevent significant bioaccumulation. tno.nl Given the expected biodegradability of this compound, significant bioaccumulation is considered unlikely.

Table 2: Predicted Physicochemical Properties and Bioaccumulation of this compound (Illustrative QSAR Predictions)

| Parameter | Predicted Value | Prediction Method | Implication |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | QSAR (e.g., EPI Suite™) | Low to moderate lipophilicity |

| Bioconcentration Factor (BCF) | < 100 L/kg | QSAR (e.g., ECOSAR™) | Low bioaccumulation potential mdpi.com |

Note: These values are illustrative and would be populated using specific QSAR model outputs.

If released into the environment, the fate of this compound will be governed by its physical and chemical properties. epa.gov

Atmospheric Fate: With an estimated vapor pressure that allows it to exist in the vapor phase, its primary atmospheric sink will be reaction with hydroxyl radicals. epa.gov Washout from the atmosphere via rain is possible due to its expected water solubility.

Aquatic Fate: In water, this compound is expected to be soluble. Based on an estimated low soil adsorption coefficient (Koc), it would not be expected to strongly adsorb to suspended solids and sediment. epa.gov The main removal process from the aquatic environment would be biodegradation. frontiersin.org Volatilization from water surfaces may also occur, a process governed by the compound's Henry's Law constant. epa.gov

Bioaccumulation Potential (Acknowledging low concern for related compounds)

Ecotoxicological Assessment (Acknowledging low hazard for related compounds)

Ecotoxicology evaluates the effects of chemical substances on ecosystems. For this compound, this involves assessing its potential toxicity to aquatic organisms like fish, daphnids (invertebrates), and algae. chemsafetypro.com In the absence of specific experimental data, QSAR models such as the US EPA's ECOSAR (Ecological Structure Activity Relationships) are invaluable tools for predicting aquatic toxicity. epa.govchemsafetypro.comnorecopa.no

Studies on related short-chain ethers and aliphatic nitriles generally indicate a low to moderate order of aquatic toxicity. rsc.orgnih.gov For example, glycerol ethers, which also contain ether linkages, have been shown to have relatively low toxicity to Vibrio fischeri, with toxicity increasing with the length of the alkyl chains. rsc.orgresearchgate.net Propionitrile is considered harmful to aquatic life at low concentrations. nih.gov The toxicity of this compound would be a composite of the effects of its nitrile and ether functionalities.

Table 3: Predicted Acute Aquatic Toxicity of this compound (Illustrative ECOSAR Predictions)

| Trophic Level | Endpoint (Concentration) | Predicted Value (mg/L) | Toxicity Classification |

|---|---|---|---|

| Fish | 96-hr LC50 (Lethal Concentration, 50%) | 50 - 200 | Harmful |

| Aquatic Invertebrates (Daphnia magna) | 48-hr EC50 (Effective Concentration, 50%) | 100 - 300 | Harmful to Not Harmful |

| Green Algae | 96-hr EC50 (Effective Concentration, 50%) | 80 - 250 | Harmful |

Note: These values are illustrative and would be populated using specific ECOSAR model outputs. Classification is based on standard ecotoxicological criteria.

Toxicological Profiles (Focus on mechanistic insights and cellular effects, not dosage)

The toxicological profile of this compound is primarily inferred from studies on aliphatic nitriles and glycol ethers, focusing on the mechanisms of toxicity at a cellular level. ecetoc.orgnih.gov

The principal mechanism of toxicity for many aliphatic nitriles is the metabolic release of cyanide. nih.govnih.gov This process is typically mediated by cytochrome P450 enzymes, which hydroxylate the carbon atom alpha to the nitrile group, forming an unstable cyanohydrin that decomposes to an aldehyde and hydrogen cyanide. frontiersin.orgnih.gov Cyanide then inhibits cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration. frontiersin.org

The dialkoxyalkane component is related to glycol ethers. Some short-chain glycol ethers are known to cause toxicity, often through their acidic metabolites. ecetoc.orgresearchgate.net However, compounds with slightly longer ether chains, such as those related to the diethoxy structure, generally exhibit lower toxicity. ecetoc.org

While specific in vitro or in vivo studies on this compound are not prominent in publicly available literature, the general framework for assessing the toxicology of such industrial chemicals is well-established. tandfonline.com

In Vitro Research Framework: In vitro (test-tube) studies utilize cell cultures to investigate specific mechanisms of toxicity, providing a means to screen chemicals rapidly and reduce animal testing. researchgate.nettaylorandfrancis.com A typical framework would involve:

Cytotoxicity Assays: Exposing various cell lines (e.g., hepatocytes for liver toxicity, renal cells for kidney toxicity) to the chemical to determine the concentration at which cell death occurs. Common assays include the MTT or neutral red uptake assays. researchgate.net

Genotoxicity Assays: Assessing the potential of the compound to damage DNA, which can be a precursor to cancer. The Ames test, using bacteria, is a common initial screen for mutagenicity. frontiersin.org

Mechanistic Studies: Investigating specific cellular pathways. For this compound, this would involve measuring the inhibition of cytochrome c oxidase in isolated mitochondria to confirm cyanide-mediated effects or studying the induction of oxidative stress pathways. frontiersin.orgacs.org

Acute Toxicity Studies: Administering a single high dose to determine immediate toxic effects and to establish a dose range for further studies. wuxiapptec.com

Repeated-Dose Studies: Exposing animals to the chemical daily for a set period (e.g., 28 or 90 days) to identify target organs for toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

Toxicokinetic Studies: Analyzing how the substance is absorbed, distributed, metabolized, and excreted (ADME) by the organism. For this compound, this would involve tracking the formation of metabolites like 2,2-diethoxypropanoic acid and thiocyanate (a cyanide metabolite) in blood and urine.

These research frameworks provide a systematic approach to building a comprehensive toxicological profile for industrial chemicals like this compound, even when initial data is sparse.

Metabolism and Elimination Studies (General Research Framework)uni-marburg.de

The academic investigation into the metabolism and elimination of aliphatic nitriles like this compound follows a well-established framework. Research primarily focuses on determining the pathways of biotransformation and the subsequent excretion of metabolites. The toxicity of many aliphatic nitriles is linked to their potential to release cyanide in the body. taylorandfrancis.comnih.gov

The central mechanism studied is the metabolic liberation of cyanide, which is primarily mediated by the cytochrome P-450-dependent mixed-function oxidase system in the liver. researchgate.netnih.gov The general research pathway involves several key steps:

Alpha-Carbon Hydroxylation: The initial and rate-determining step is the cytochrome P450-catalyzed oxidation of the carbon atom alpha to the cyano (-CN) group. nih.gov This enzymatic reaction introduces a hydroxyl group, transforming the parent nitrile into a cyanohydrin intermediate. nih.govnih.gov The rate of this reaction, and thus the acute toxicity, is influenced by the structure of the nitrile. nih.gov

Cyanohydrin Decomposition: Cyanohydrins are often unstable and can spontaneously or enzymatically decompose to release free cyanide and a corresponding aldehyde or ketone. nih.gov

Detoxification and Elimination: The released cyanide is primarily detoxified in the body by the enzyme rhodanese. This enzyme catalyzes the transfer of a sulfur atom from a donor like thiosulfate to the cyanide ion, converting it into the less toxic thiocyanate. researchgate.netnih.gov Thiocyanate is water-soluble and is subsequently eliminated from the body, primarily through urine. researchgate.netutrgv.edu

Experimental studies within this framework often involve administering the compound to animal models, such as rats, and analyzing biological samples (urine, blood, and tissues) to identify and quantify the parent compound and its metabolites like cyanide and thiocyanate. researchgate.netutrgv.edu Researchers may also use in vitro methods with liver microsomes to study the specifics of the enzymatic reactions, including the identification of the specific cytochrome P450 isozymes involved. researchgate.net

Interactive Table: General Metabolic Pathway for Aliphatic Nitriles

Below is a summary of the typical metabolic stages investigated for aliphatic nitriles.

| Stage | Description | Key Enzymes/Processes | Primary Outcome |

| 1. Absorption | The compound is absorbed into the systemic circulation following exposure. | Passive Diffusion | Availability for metabolism. |

| 2. α-Carbon Hydroxylation | Oxidation of the carbon atom adjacent to the nitrile group. | Cytochrome P450 System researchgate.netnih.gov | Formation of a cyanohydrin intermediate. nih.gov |

| 3. Cyanide Liberation | Decomposition of the unstable cyanohydrin. | Spontaneous or enzymatic | Release of free cyanide and an aldehyde/ketone. nih.gov |

| 4. Detoxification | Conversion of toxic cyanide to a less harmful substance. | Rhodanese, Thiosulfate | Formation of thiocyanate. nih.gov |

| 5. Elimination | Excretion of the final metabolite from the body. | Renal System | Thiocyanate is excreted in urine. researchgate.netutrgv.edu |

Mechanistic Studies of Biological Interactions (General Research Framework)nih.gov

Understanding the specific molecular interactions between a chemical compound and biological systems is a key objective of toxicological research. Mechanistic studies for a compound like this compound would aim to identify its molecular targets and the consequences of any interactions. The general framework for these investigations includes a variety of in vitro techniques that provide data on binding kinetics and affinity.

Common approaches include:

Stopped-Flow Analysis: This technique is used to study rapid biological reactions that occur on a millisecond-to-second timescale. nih.gov It is particularly useful for examining enzyme kinetics, such as the potential inhibition of a critical enzyme by the compound or its metabolites. nih.gov For instance, the cyanide metabolite released from some nitriles is a known inhibitor of cytochrome c oxidase, a key enzyme in cellular respiration. nih.gov